molecular formula C10H8BrNO3 B1414095 2-Bromo-4-cyano-6-methoxyphenylacetic acid CAS No. 1805414-20-3

2-Bromo-4-cyano-6-methoxyphenylacetic acid

Cat. No.: B1414095
CAS No.: 1805414-20-3
M. Wt: 270.08 g/mol
InChI Key: FEBDWSMDYYCEQK-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-6-methoxyphenylacetic acid is an organic compound with the molecular formula C10H8BrNO3. This compound is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a phenylacetic acid backbone. It is a derivative of phenylacetic acid and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-6-methoxyphenylacetic acid typically involves multiple steps. One common method starts with the bromination of 4-cyano-6-methoxyphenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions are carefully controlled to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-6-methoxyphenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The cyano group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution Reactions: Products include 2-amino-4-cyano-6-methoxyphenylacetic acid or 2-thio-4-cyano-6-methoxyphenylacetic acid.

    Oxidation Reactions: Products include 2-bromo-4-cyano-6-methoxybenzaldehyde or 2-bromo-4-cyano-6-methoxybenzoic acid.

    Reduction Reactions: Products include 2-bromo-4-amino-6-methoxyphenylacetic acid.

Scientific Research Applications

2-Bromo-4-cyano-6-methoxyphenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antitumor properties.

    Medicine: Derivatives of this compound are explored for their potential therapeutic effects.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-6-methoxyphenylacetic acid involves its interaction with specific molecular targets. The bromine atom and cyano group play crucial roles in its reactivity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyphenylacetic acid
  • 2-Bromo-4-cyano-6-hydroxyphenylacetic acid
  • 2-Bromo-4-cyano-6-ethoxyphenylacetic acid

Uniqueness

2-Bromo-4-cyano-6-methoxyphenylacetic acid is unique due to the presence of both a cyano group and a methoxy group on the phenylacetic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-4-cyano-6-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-9-3-6(5-12)2-8(11)7(9)4-10(13)14/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBDWSMDYYCEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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